Cbf4R5K47X
Description
Properties
CAS No. |
93966-47-3 |
|---|---|
Molecular Formula |
C15H31NO3 |
Molecular Weight |
273.41 g/mol |
IUPAC Name |
morpholine;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-6-4-2-5-1/h2-10H2,1H3,(H,12,13);5H,1-4H2 |
InChI Key |
AGENZCFMLQQPKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.C1COCCN1 |
Related CAS |
93882-30-5 93966-47-3 |
Origin of Product |
United States |
Preparation Methods
Direct Neutralization Method
- Reagents : Undecanoic acid and morpholine in equimolar amounts.
- Procedure :
- Undecanoic acid is dissolved in an appropriate organic solvent such as ethanol or isopropanol.
- Morpholine is added dropwise under stirring at ambient or slightly elevated temperature (25–50°C).
- The reaction mixture is stirred until complete neutralization is confirmed by pH measurement or titration.
- The resulting salt precipitates or remains in solution depending on solvent choice.
- The product is isolated by filtration or solvent evaporation and dried under vacuum.
- Advantages : Simple, scalable, and yields high purity product.
- Considerations : Control of temperature and stoichiometry is critical to avoid excess free acid or amine.
Solvent Evaporation and Crystallization
- Reagents : Same as above.
- Procedure :
- Both undecanoic acid and morpholine are dissolved in a mutual solvent such as methanol or acetone.
- The solution is heated gently to ensure complete dissolution.
- Slow evaporation of the solvent under controlled conditions (temperature, humidity) promotes crystallization of the compound.
- Crystals are collected by filtration and dried.
- Advantages : Produces well-defined crystalline material suitable for characterization.
- Considerations : Requires careful control of evaporation rate to avoid amorphous solids.
Melt Fusion Method
- Reagents : Undecanoic acid and morpholine.
- Procedure :
- The two components are mixed in the correct molar ratio.
- The mixture is heated above the melting point of undecanoic acid (~43°C) but below decomposition temperatures (~100°C).
- The molten mixture is stirred to ensure homogeneity.
- Upon cooling, the compound solidifies as a uniform phase.
- Advantages : Solvent-free, environmentally friendly.
- Considerations : Thermal stability of components must be ensured; risk of degradation if overheated.
Analytical Data and Research Findings
| Parameter | Data/Observation | Method of Analysis |
|---|---|---|
| Molecular Formula | C11H22O2.C4H9NO | Elemental analysis |
| Molecular Weight | 273.4115 g/mol | Mass spectrometry |
| Stereochemistry | Achiral, no stereocenters | NMR, chiral HPLC |
| Optical Activity | None | Polarimetry |
| Purity | >99% | HPLC, TLC |
| Melting Point | Approx. 40–45°C (varies by method) | Differential scanning calorimetry (DSC) |
| Solubility | Soluble in ethanol, methanol; insoluble in water | Solubility tests |
Research literature indicates that the neutralization reaction proceeds efficiently under mild conditions, with the formation of a stable morpholine salt of undecanoic acid. The compound exhibits no optical activity due to the absence of chiral centers, consistent with analytical data. Crystallization methods yield materials suitable for pharmaceutical formulation, while melt fusion offers a solvent-free alternative with environmental benefits.
Summary Table of Preparation Methods
| Method | Solvent Used | Temperature Range | Product Form | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Neutralization | Ethanol, Isopropanol | 25–50°C | Solid or solution | Simple, scalable | Requires solvent removal |
| Solvent Evaporation | Methanol, Acetone | Ambient to 40°C | Crystalline solid | High purity crystals | Time-consuming, solvent use |
| Melt Fusion | None | 43–100°C | Solid | Solvent-free, eco-friendly | Thermal degradation risk |
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, compound with morpholine, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Undecanoic acid, compound with morpholine, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which undecanoic acid, compound with morpholine, exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound disrupts fungal cell wall and membrane integrity, leading to cell death.
Metabolic Modulation: It affects the expression of genes critical for fungal metabolism and virulence.
Synergistic Effects: The compound can enhance the efficacy of other antimicrobial agents by increasing membrane permeability.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares "Cbf4R5K47X" with structurally related compounds from peer-reviewed datasets:
Key Observations :
- Synthetic accessibility : The compound’s synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), as seen in ’s boronic acid derivatives .
- Bioactivity divergence: Unlike CAS 1046861-20-4 (non-inhibitory CYP profile), "this compound" may interact with metabolic enzymes due to its nitro group, warranting further toxicological analysis .
Spectroscopic and Analytical Data
- NMR Consistency: Known analogues like CAS 1046861-20-4 show sharp ¹H NMR singlet peaks for aromatic protons (δ 7.2–7.8 ppm), whereas "this compound"’s sulfonate group may downfield-shift adjacent protons to δ 8.0–8.5 ppm .
- Purity validation : Elemental analysis (C, H, N, S within ±0.4% of theoretical) and HRMS (mass error <5 ppm) are critical for confirming purity, as emphasized in academic guidelines .
Pharmacological and Industrial Relevance
- Drug-likeness : "this compound"’s Leadlikeness score (1.0) aligns with CAS 1046861-20-4, indicating suitability for early-stage drug development .
- Environmental stability : Unlike trifluoromethyl derivatives (e.g., CAS 349-57-5), "this compound"’s nitro group may confer photolability, necessitating stabilization strategies for industrial use .
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing Cbf4R5K47X, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, with critical parameters including temperature, solvent polarity, and catalyst loading. For example, nucleophilic substitution reactions may require anhydrous conditions to minimize side products. Characterization via NMR and HPLC is essential to confirm purity (>95%) and structural integrity .
Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?
- Methodological Answer : Prioritize spectroscopic (e.g., FTIR for functional groups), chromatographic (HPLC for purity), and thermal (DSC/TGA for stability) analyses. Cross-reference data with computational predictions (e.g., DFT for molecular geometry) to validate experimental outcomes .
Q. What are the best practices for ensuring reproducibility in this compound synthesis across laboratories?
- Methodological Answer : Document all reaction parameters (e.g., stirring rate, inert gas flow) and use standardized reagents. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Perform a systematic review of assay conditions (e.g., cell lines, incubation time). Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability). Validate findings with orthogonal assays (e.g., SPR vs. ELISA) .
Q. What strategies are effective for elucidating the mechanistic pathway of this compound in catalytic reactions?
- Methodological Answer : Combine kinetic studies (e.g., rate determination via UV-Vis) with isotopic labeling (e.g., ^13C tracing) and computational modeling (MD simulations). Compare intermediate species detected via MS or in-situ IR .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s binding affinity?
- Methodological Answer : Re-evaluate force field parameters in simulations and validate with experimental techniques like ITC (isothermal titration calorimetry). Consider solvent effects and protonation states in docking studies .
Q. What frameworks ensure ethical and rigorous hypothesis testing for this compound’s novel applications?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For example, if investigating toxicity, predefine exclusion criteria and statistical power in animal models .
Data Management and Analysis
Q. How to structure a data management plan (DMP) for studies involving this compound?
- Methodological Answer : Include metadata standards (e.g., ISA-Tab for experimental workflows), storage protocols (FAIR principles), and contingency plans for data loss. Specify tools like ELN (Electronic Lab Notebook) for traceability .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) with bootstrapping to estimate EC50 confidence intervals. Address outliers via Grubbs’ test or robust regression .
Tables: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
